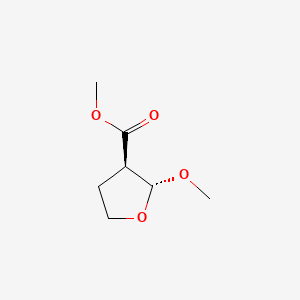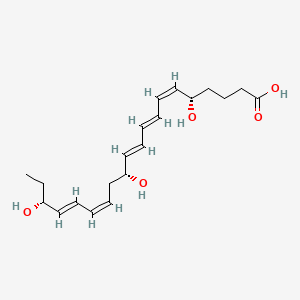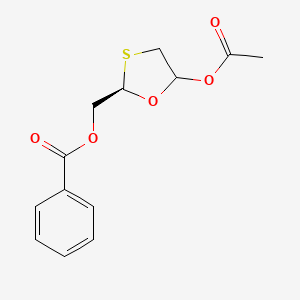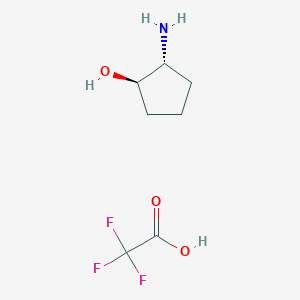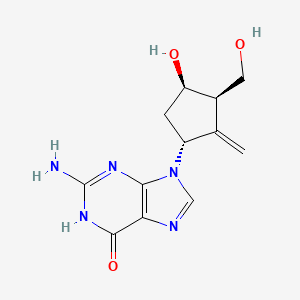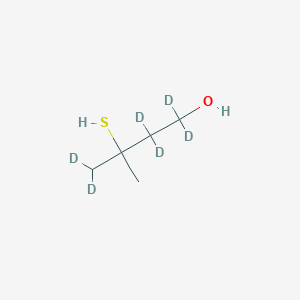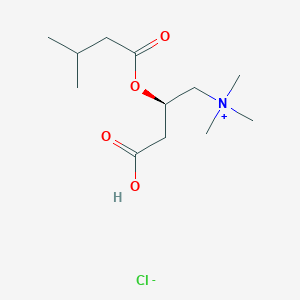
Isovaleryl l-carnitine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La isovalerilcarnitina (cloruro) es una acilcarnitina de origen natural que se forma a través de la conversión metabólica de la L-leucina. Es un potente activador de la proteinasa calciodependiente (calpaína) de los neutrófilos humanos . Este compuesto también es un producto del catabolismo de la L-leucina y juega un papel significativo en diversas vías metabólicas .
Aplicaciones Científicas De Investigación
La isovalerilcarnitina (cloruro) tiene varias aplicaciones de investigación científica, entre las que se incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y como estándar en técnicas de química analítica.
Biología: Desempeña un papel en el estudio de las vías metabólicas y las actividades enzimáticas, especialmente las que implican el catabolismo de la L-leucina.
Mecanismo De Acción
La isovalerilcarnitina (cloruro) ejerce sus efectos activando la proteinasa calciodependiente (calpaína) de los neutrófilos humanos. Esta activación conduce a la proteólisis de sustratos específicos, que juega un papel crucial en diversos procesos celulares, como la apoptosis y la autofagia . Los objetivos moleculares y las vías implicadas incluyen la vía de señalización del calcio y el sistema ubiquitina-proteasoma .
Safety and Hazards
Direcciones Futuras
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) resulting in the accumulation of derivatives of isovaleryl-CoA . Early diagnosis and treatment with a protein-restricted diet and supplementation with carnitine and glycine are effective in promoting normal development in severely affected individuals . A better understanding of the heterogeneity of this disease and the relevance of genotype/phenotype correlations to clinical management of patients are among the challenges remaining in the study of this disorder in the coming years .
Análisis Bioquímico
Biochemical Properties
Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .
Metabolic Pathways
This compound is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .
Métodos De Preparación
La isovalerilcarnitina (cloruro) se puede sintetizar a través de la conversión metabólica de la L-leucina. La ruta sintética implica la acción enzimática de la isovaleril-CoA deshidrogenasa, que convierte la isovaleril-CoA en isovalerilcarnitina . Los métodos de producción industrial suelen implicar el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la pureza y el rendimiento del producto deseado .
Análisis De Reacciones Químicas
La isovalerilcarnitina (cloruro) se somete a diversas reacciones químicas, entre las que se incluyen:
Oxidación: Esta reacción implica la conversión de isovalerilcarnitina a su forma oxidada utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden convertir la isovalerilcarnitina a su forma reducida utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes como el dimetilsulfóxido (DMSO), el etanol y la solución salina tamponada con fosfato (PBS) a diferentes niveles de pH . Los principales productos que se forman a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos de la isovalerilcarnitina .
Comparación Con Compuestos Similares
La isovalerilcarnitina (cloruro) se puede comparar con otras acilcarnitinas, como:
Acetilcarnitina: Implicada en el transporte de grupos acetilo a las mitocondrias para la producción de energía.
Propionilcarnitina: Desempeña un papel en el metabolismo de los ácidos grasos y los aminoácidos.
Butirilcarnitina: Implicada en el metabolismo de los ácidos grasos de cadena corta.
La isovalerilcarnitina (cloruro) es única debido a su papel específico en el catabolismo de la L-leucina y su potente activación de la calpaína . Esto la distingue de otras acilcarnitinas, que tienen diferentes funciones metabólicas y objetivos .
Propiedades
IUPAC Name |
[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDFIOSIRGUUSM-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




